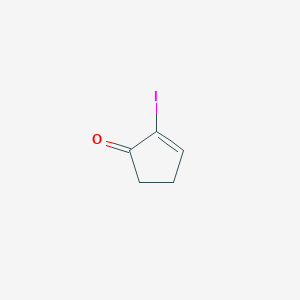

2-IODOCYCLOPENT-2-ENONE

説明

BenchChem offers high-quality 2-IODOCYCLOPENT-2-ENONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-IODOCYCLOPENT-2-ENONE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The α-Iodination of Cyclopent-2-enone: Mechanistic Insights and Optimized Aqueous Protocols

Executive Summary

The functionalization of cyclic enones is a cornerstone of complex molecule synthesis. Specifically, 2-iodocyclopent-2-enone serves as a highly privileged, versatile synthon. Its α-iodo moiety provides an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings), enabling the rapid assembly of complex cyclopentanoid frameworks essential for drug development and natural product synthesis.

This whitepaper provides an in-depth technical analysis of the direct α-iodination of cyclopent-2-enone. By moving away from obsolete, toxic halogenated solvents and utilizing modern aqueous protocols, researchers can achieve high-yielding, scalable, and environmentally conscious functionalization.

Mechanistic Framework: The Morita-Baylis-Hillman (MBH) Pathway

The direct α-iodination of unactivated cyclic enones bypasses the need for pre-functionalized substrates (such as α-silyl enones). The transformation is driven by a Morita-Baylis-Hillman (MBH) type mechanism, reliant on the precise interplay between a nucleophilic catalyst, an electrophilic halogen source, and a basic scavenger ().

The catalytic cycle proceeds through three distinct stages:

-

Nucleophilic Activation: The cycle initiates with the 1,4-conjugate addition of a nucleophilic amine (such as 4-dimethylaminopyridine [DMAP] or pyridine) to the β-carbon of cyclopent-2-enone. This breaks the aromaticity of the catalyst and generates a highly reactive zwitterionic enolate intermediate.

-

Electrophilic Trapping: The electron-rich α-carbon of the enolate rapidly attacks molecular iodine (I₂), forming an unstable α-iodo-β-ammonium intermediate.

-

Elimination and Turnover: An external base (or excess amine) facilitates an E1cB-like elimination of the amine moiety and a proton from the β-position. This step restores the α,β-unsaturated system, releases the desired 2-iodocyclopent-2-enone, and turns over the catalyst for the next cycle.

Catalytic cycle of the α-iodination of cyclopent-2-enone via an MBH-type mechanism.

Experimental Protocols & Self-Validating Systems

Historically, α-iodination was performed in carbon tetrachloride or dichloromethane. However, modern methodologies leverage the unique physicochemical properties of water. Water’s high dielectric constant and hydrogen-bonding capabilities stabilize the transient zwitterionic enolate formed in Stage 1, extending its lifetime and significantly increasing the probability of successful electrophilic trapping by I₂ ().

Below are two field-proven, self-validating protocols for the synthesis of 2-iodocyclopent-2-enone.

Protocol A: The Aqueous DMAP/K₂CO₃ System (The Krafft Protocol)

This is the industry standard for high-yielding, rapid α-iodination.

-

Causality of Reagents: DMAP is selected over pyridine due to its superior nucleophilicity, which drives the equilibrium of the initial conjugate addition forward. K₂CO₃ is critical as an irreversible acid scavenger; without it, the generated hydroiodic acid (HI) would protonate DMAP, rendering it catalytically inactive and stalling the reaction.

Step-by-Step Methodology:

-

Solvation: Dissolve cyclopent-2-enone (1.0 equiv) in a 1:1 mixture of THF and deionized H₂O. Rationale: THF solubilizes the organic substrate, while water stabilizes the zwitterionic intermediate.

-

Catalyst & Base Addition: Add K₂CO₃ (1.2 equiv) and DMAP (0.2 equiv) to the stirring solution.

-

Electrophilic Addition: Cool the mixture to 0 °C. Slowly add molecular iodine (I₂, 1.2 equiv) in portions. The solution will immediately turn deep purple.

-

Self-Validation & Monitoring: Allow the reaction to warm to room temperature. The reaction acts as its own visual indicator; the fading of the deep purple iodine color to a pale yellow signifies the consumption of the electrophile. Validate completion via TLC (typically 2–3 hours).

-

Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted I₂ to water-soluble iodide (I⁻). Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step-by-step experimental workflow for the aqueous DMAP-catalyzed α-iodination.

Protocol B: The Metal-Free Aqueous Pyridine System

For drug development workflows requiring strictly metal-free conditions, pure water can be utilized with pyridine.

-

Causality of Reagents: While less nucleophilic than DMAP, pyridine is highly effective in pure water. The aqueous environment sufficiently enhances the electrophilicity of the enone's β-carbon (correlating with the Mayr electrophilicity parameter), allowing pyridine to act successfully as both the nucleophilic catalyst and the acid scavenger ().

Step-by-Step Methodology:

-

Solvation: Suspend cyclopent-2-enone (1.0 equiv) in pure deionized H₂O.

-

Activation: Add pyridine (1.1 to 7.0 equiv).

-

Iodination: Add I₂ (1.2 equiv) at room temperature.

-

Monitoring: Stir vigorously (due to the biphasic nature of the pure aqueous system) for 3–24 hours, monitoring the consumption of the starting material by TLC.

-

Workup: Quench with Na₂S₂O₃, extract with dichloromethane, and purify via silica gel flash chromatography.

Quantitative Data & Optimization

The following table summarizes the operational parameters and expected outcomes of the two primary protocols, allowing researchers to select the optimal conditions based on their specific constraints (e.g., yield requirements vs. metal-free necessity).

| Parameter | Protocol A (DMAP / K₂CO₃) | Protocol B (Pyridine / H₂O) |

| Catalyst | DMAP (0.2 equiv) | Pyridine (1.1 - 7.0 equiv) |

| Solvent System | THF / H₂O (1:1) | Pure H₂O |

| Base / Acid Scavenger | K₂CO₃ (1.2 equiv) | Pyridine (Excess) |

| Iodine Source | I₂ (1.2 equiv) | I₂ (1.2 equiv) |

| Temperature | 0 °C to Room Temp | Room Temp |

| Reaction Time | 2 - 3 hours | 3 - 24 hours |

| Typical Yield | 74 - 85% | 50 - 65% |

| Primary Advantage | Rapid kinetics, high yield | Metal-free, green solvent |

References

-

Krafft, M. E., & Cran, J. W. (2005). A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium. Synlett, 2005(08), 1263-1266.[Link]

-

Kittithanaluk, P., Bovonsombat, P., Mon, E. T. T., Ploymanee, F., Srikamhom, N., We, J. T., Choosakoonkriang, S., & Hocks, A. (2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Synthetic Communications, 1-13.[Link]

Reactivity profile of alpha-iodo alpha,beta-unsaturated ketones

Reactivity Profile of α -Iodo α,β -Unsaturated Ketones: A Technical Guide for Advanced Synthetic Applications

Executive Summary

For researchers and drug development professionals, α -iodo α,β -unsaturated ketones (commonly referred to as α -iodo enones) represent a highly privileged class of synthetic building blocks. Their unique structural topology combines the Michael acceptor properties of an enone with the transition-metal cross-coupling potential of a vinyl iodide. This whitepaper provides an in-depth mechanistic analysis of their reactivity profiles, detailing the causality behind experimental choices, and outlines self-validating protocols for their application in complex molecule synthesis.

The Electronic and Steric Topology of α -Iodo Enones

The synthetic versatility of α -iodo enones is not coincidental; it is dictated by the fundamental physical chemistry of the iodine atom positioned at the α -carbon. Understanding this causality is critical for predicting reactivity and designing novel synthetic routes:

-

Steric Shielding: The large Van der Waals radius of the iodine atom sterically congests the α -position. In the context of conjugate additions, this bulk effectively blocks nucleophilic attack at the α -carbon, exclusively directing bulky nucleophiles to the β -carbon[1].

-

Electronic Activation (LUMO Lowering): Iodine is highly polarizable and electronegative. Its presence withdraws electron density from the conjugated π -system, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the enone. This makes the β -carbon significantly more electrophilic than in a standard, unhalogenated enone.

-

C(sp 2 )–I Bond Lability: The carbon-iodine bond is exceptionally weak (bond dissociation energy ≈ 65 kcal/mol). This provides an ideal, low-energy vector for oxidative addition by low-valent transition metals (such as Pd 0 ), enabling rapid cross-coupling reactions without requiring harsh thermal conditions that might otherwise isomerize the double bond[2].

Synthetic Access to α -Iodo Enones

Before leveraging their reactivity, robust and scalable synthesis is required. Two primary methodologies dominate the field:

-

Direct Selective Iodination: The parent enone can be directly iodinated at the α -position using a combination of copper(II) oxide and iodine (CuO/I 2 ). Causality: CuO plays a dual role; it acts as an oxidant to generate the active electrophilic iodine species and serves as an HI scavenger, driving the reaction equilibrium forward while preventing acid-catalyzed degradation or over-halogenation[3].

-

Bimetallic Catalysis from Propargylic Alcohols: A highly efficient, modern route involves the conversion of propargylic alcohols using Au/Mo bimetallic catalysis. Causality: The Au complex (e.g., Ph 3 PAuNTf 2 ) activates the alkyne π -system for nucleophilic attack, while the Mo catalyst (MoO 2 (acac) 2 ) facilitates a targeted oxygen transfer. The addition of Ph 3 PO suppresses undesired enal formation, yielding the α -iodo enone with excellent diastereoselectivity[4].

Core Reactivity Profiles

Divergent reactivity pathways of α-iodo enones driven by C-I bond properties.

Palladium-Catalyzed Cross-Couplings

α -Iodo enones are exceptional substrates for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. As demonstrated in the foundational work by , the oxidative addition of Pd 0 into the C–I bond is highly facile[2]. Because this step occurs rapidly at mild temperatures, the geometric integrity of the enone (E/Z configuration) is strictly preserved.

Carbonylation to Dicarbonyl Derivatives

Under a carbon monoxide atmosphere with palladium catalysis, these substrates can be converted into α -carbalkoxy or α -carbamoyl derivatives[5]. Causality: Following oxidative addition, CO insertion into the resulting acylpalladium intermediate is kinetically faster than direct reductive elimination. When trapped by an alcohol or amine, this yields highly functionalized dicarbonyl compounds critical for heterocycle synthesis[5].

Conjugate (1,4) Additions and Enolate Trapping

The of bulky aryl groups to α -iodo enones yields stable, reactive magnesium enolates[1]. Causality: The Lewis acid (BF 3 ) coordinates to the carbonyl oxygen, further lowering the LUMO and polarizing the enone. The iodine atom prevents 1,2-addition via steric hindrance. The resulting enolate can be subsequently trapped with electrophiles (e.g., aldehydes or chlorophosphates) to form aldols or enol phosphates in a single pot[1].

Quantitative Data Summary

To aid in synthetic route planning, the following table summarizes the typical performance metrics of α -iodo enones across various reaction classes:

| Reaction Type | Reagents / Catalyst | Key Intermediate | Typical Yields | Mechanistic Causality |

| Suzuki-Miyaura Cross-Coupling | Organoborane, Pd(PPh 3 ) 4 , Base | Pd(II) complex | 75–95% | Exploits the weak C(sp 2 )–I bond for facile, low-temperature oxidative addition. |

| 1,4-Conjugate Addition | Aryl Grignard, BF 3 ·OEt 2 | Magnesium enolate | 60–85% | Iodine sterically shields the α -position, strictly directing nucleophilic attack to the β -carbon. |

| Palladium Carbonylation | CO (1 atm), Pd(OAc) 2 , ROH | Acylpalladium species | 70–90% | Rapid CO insertion into the Pd–C bond outpaces premature reductive elimination. |

| Radical Cyclization | Bu 3 SnH, AIBN | Vinyl radical | 50–80% | Homolytic cleavage of the labile C–I bond initiates rapid intramolecular trapping. |

Experimental Workflows & Self-Validating Protocols

The following protocol details a standard Suzuki-Miyaura cross-coupling of an α -iodo enone. It is designed as a self-validating system , ensuring that researchers can diagnose mechanistic failures in real-time.

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

Step-by-Step Methodology: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

Step 1: Substrate Preparation & Degassing

-

Action: Dissolve the α -iodo enone (1.0 equiv) and the organoboronic acid (1.2 equiv) in a rigorously degassed solvent mixture (e.g., THF/H 2 O, 4:1).

-

Causality: Degassing is non-negotiable. Dissolved oxygen will irreversibly oxidize the active Pd 0 catalyst to an inactive Pd II species, prematurely terminating the catalytic cycle.

Step 2: Catalyst & Base Introduction

-

Action: Add Pd(PPh 3 ) 4 (0.05 equiv) and K 2 CO 3 (2.0 equiv) under a strict argon atmosphere.

-

Causality: The inorganic base serves a dual mechanistic purpose: it coordinates with the boronic acid to form a reactive, electron-rich boronate complex (which accelerates the transmetalation step) and neutralizes the HI byproduct generated during the cycle.

Step 3: Thermal Activation & Self-Validation

-

Action: Heat the reaction mixture to 65°C. Monitor the reaction via LC-MS every 30 minutes.

-

Validation Check: Heating provides the necessary activation energy for transmetalation. Diagnostic: If LC-MS reveals the presence of a de-iodinated enone byproduct (M - I + H), it indicates that protodeboronation is occurring or moisture is interfering with the reductive elimination step. The steady emergence of the cross-coupled product mass validates the integrity of the catalytic cycle.

Step 4: Quenching & Aqueous Workup

-

Action: Cool the vessel to room temperature, quench with saturated aqueous NH 4 Cl, and extract with EtOAc.

-

Causality: NH 4 Cl is chosen specifically because it safely neutralizes excess base without providing a strongly acidic environment that could hydrolyze or isomerize the newly formed, highly conjugated enone product.

Step 5: Purification

-

Action: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Conclusion

The reactivity profile of α -iodo α,β -unsaturated ketones is defined by a delicate balance of steric shielding and electronic activation. By understanding the causality behind the weak C–I bond and the lowered LUMO of the enone system, researchers can deploy these motifs in highly selective cross-couplings, conjugate additions, and cascade cyclizations. Adhering to self-validating protocols ensures high fidelity and reproducibility in complex drug development pipelines.

References

-

Wang, Z., et al. (2009). "Practical synthesis of linear alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols via Au/Mo bimetallic catalysis". Organic Letters. URL: [Link]

-

Johnson, C. R., & Braun, M. P. (1993). "Utilization of alpha-iodo enones in Pd(0)-catalyzed cross-couplings of organoboranes". Journal of the American Chemical Society. URL: [Link]

-

Souza, F. E. S., et al. (2002). "A two-step conversion of alpha,beta-unsaturated ketones to their alpha-carbalkoxy or alpha-carbamoyl derivatives". Journal of Organic Chemistry. URL: [Link]

-

Ishihara, K., et al. (2001). "A method to accomplish a 1,4-addition reaction of bulky nucleophiles to enones and subsequent formation of reactive enolates". Organic Letters. URL: [Link]

Sources

- 1. A method to accomplish a 1,4-addition reaction of bulky nucleophiles to enones and subsequent formation of reactive enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Practical synthesis of linear alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols via Au/Mo bimetallic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A two-step conversion of alpha,beta-unsaturated ketones to their alpha-carbalkoxy or alpha-carbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Iodocyclopent-2-enone in Modern Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclopentenone Core and the Rise of a Versatile Synthetic Building Block

The cyclopentenone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products, including the prostaglandins, which are critical lipid compounds with diverse physiological roles.[1] The inherent reactivity of the α,β-unsaturated ketone system allows for a multitude of synthetic transformations, making cyclopentenone derivatives highly sought-after intermediates in the synthesis of complex molecular architectures. Among these, 2-iodocyclopent-2-enone has emerged as a particularly valuable and versatile building block. Its strategic combination of an electrophilic enone moiety and a carbon-iodine bond, ripe for cross-coupling reactions, provides a powerful handle for molecular elaboration. This guide provides an in-depth technical overview of 2-iodocyclopent-2-enone, from its fundamental properties and synthesis to its state-of-the-art applications in palladium-catalyzed cross-coupling reactions, highlighting its significance for professionals in drug discovery and development.

Core Properties of 2-Iodocyclopent-2-enone

A clear understanding of the fundamental physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key identifiers and properties of 2-iodocyclopent-2-enone are summarized below.

| Property | Value | Source(s) |

| CAS Registry Number | 33948-35-5 | |

| Molecular Formula | C₅H₅IO | |

| Molecular Weight | 207.997 g/mol | |

| Appearance | Solid |

Synthesis of 2-Iodocyclopent-2-enone: A Methodological Overview

The preparation of 2-iodocyclopent-2-enone was first reported in 1971 by McIntosh in the Canadian Journal of Chemistry. The synthesis involves the reaction of 2-cyclopentenone with iodine azide (IN₃).

The underlying principle of this reaction is the addition of the electrophilic iodine of iodine azide to the electron-rich alkene of the cyclopentenone, followed by elimination to yield the α-iodoenone. This method provides a direct route to this valuable intermediate.

Experimental Protocol: Synthesis via Iodine Azide Addition

The following protocol is a general representation based on the seminal work published in the Canadian Journal of Chemistry.[2] Researchers should consult the original literature and perform a thorough risk assessment before proceeding.

Objective: To synthesize 2-iodocyclopent-2-enone from 2-cyclopentenone.

Materials:

-

2-Cyclopentenone

-

Iodine azide (IN₃) solution

-

Appropriate aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopentenone in the chosen anhydrous solvent.

-

Cool the solution to the appropriate temperature (typically 0 °C to room temperature, as determined by optimization).

-

Slowly add a solution of iodine azide to the stirred solution of 2-cyclopentenone over a period of 30-60 minutes.

-

Allow the reaction mixture to stir at the designated temperature for the time required to achieve complete conversion (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction carefully with an appropriate reducing agent (e.g., aqueous sodium thiosulfate) to destroy any excess iodine azide.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford pure 2-iodocyclopent-2-enone.

Caption: A generalized workflow for the synthesis of 2-iodocyclopent-2-enone.

The Synthetic Powerhouse: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of 2-iodocyclopent-2-enone lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles that form new carbon-carbon bonds with high efficiency and selectivity. This capability allows for the introduction of diverse molecular fragments at the 2-position of the cyclopentenone ring.

Suzuki-Miyaura Coupling: Forging Aryl-Enone Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. 2-Iodocyclopent-2-enone is an excellent substrate for this reaction, enabling the synthesis of 2-arylcyclopent-2-enones. These structures are prevalent in biologically active molecules and natural products.

A significant advancement in this area is the use of a recyclable heterogeneous palladium catalyst (10% Pd on carbon), which offers a more environmentally benign and cost-effective alternative to traditional homogeneous catalysts.[3] The reaction proceeds under mild conditions, tolerates a wide range of functional groups on the arylboronic acid, and the catalyst can be recovered and reused multiple times without a significant loss of activity.[3]

Causality in Experimental Design: The choice of a palladium-on-carbon catalyst is driven by the principles of green chemistry, aiming to reduce metal contamination in the final product and simplify purification. The use of an aqueous solvent system (like DME/water) and a mild base (such as sodium carbonate) makes the protocol more environmentally friendly and applicable to a broader range of substrates that might be sensitive to harsher conditions.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with vinyl or aryl halides, providing a direct route to conjugated enynes and arylalkynes.[2][4] For 2-iodocyclopent-2-enone, this reaction is particularly valuable for introducing alkynyl side chains, which are important pharmacophores and versatile synthetic handles for further transformations.

Causality in Experimental Design: The Sonogashira reaction typically employs a dual-catalyst system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The choice of an amine base is crucial, as it serves to both deprotonate the terminal alkyne and act as a ligand for the metal centers. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and to simplify product purification.[5][6]

Heck Reaction: Vinylation of the Cyclopentenone Core

The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene to form a substituted alkene.[7] While less commonly applied to cyclic enones compared to Suzuki and Sonogashira couplings due to challenges like competing side reactions, the Heck reaction offers a pathway to introduce vinyl substituents at the 2-position of the cyclopentenone ring.[8][9][10]

Causality in Experimental Design: The success of a Heck reaction with a cyclic enone often depends on carefully controlling the reaction conditions to favor the desired C-C bond formation over side reactions. The choice of palladium catalyst, ligand, base, and solvent all play a critical role. For instance, the use of specific phosphine ligands can influence the regioselectivity and efficiency of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopentenone ring is a privileged scaffold in medicinal chemistry, present in a wide array of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The synthetic versatility of 2-iodocyclopent-2-enone makes it an ideal starting material for building libraries of novel cyclopentenone derivatives for biological screening.

-

Prostaglandin Analogs: Prostaglandins are potent signaling molecules with a cyclopentanone or cyclopentenone core. Synthetic access to novel prostaglandin analogs is crucial for developing new therapeutics for a range of conditions, from glaucoma to cardiovascular disease. The cross-coupling reactions of 2-iodocyclopent-2-enone provide a modular approach to construct the complex side chains characteristic of these molecules.

-

Anti-inflammatory Agents: Many cyclopentenone-containing natural products exhibit anti-inflammatory activity by modulating key signaling pathways, such as the NF-κB pathway.[1] By using 2-iodocyclopent-2-enone as a scaffold, medicinal chemists can systematically synthesize and test new derivatives to develop potent and selective anti-inflammatory drugs.

-

Antimicrobial Compounds: Recent studies have shown that certain functionalized cyclopentenones possess significant antimicrobial activity, including against resistant strains like MRSA.[4] The ability to easily introduce a variety of substituents onto the cyclopentenone ring via cross-coupling reactions is a powerful tool in the search for new antibiotics.

Conclusion

2-Iodocyclopent-2-enone stands as a testament to the power of a well-designed synthetic intermediate. Its combination of a reactive enone system and a versatile iodinated handle for cross-coupling reactions provides an efficient and modular platform for the synthesis of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound opens the door to the rapid and efficient construction of novel cyclopentenone-based compounds with the potential for significant therapeutic impact. As the demand for new and more effective medicines continues to grow, the strategic application of powerful building blocks like 2-iodocyclopent-2-enone will undoubtedly play a crucial role in the future of drug discovery.

References

-

Kassymbek, A. et al. (2024). Understanding and Controlling the Mizoroki–Heck Reaction of Cyclic Enones. ResearchGate. [Link]

-

Various Authors. (2024). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PMC. [Link]

-

Various Authors. (2014). Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. PubMed. [Link]

-

Various Authors. (2017). Heck Reaction—State of the Art. MDPI. [Link]

-

Various Authors. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

-

Buchwald, S. L. et al. (2003). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition. A relevant presentation can be found at [Link]

-

Various Authors. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

-

Various Authors. Heck Reaction. Organic Chemistry Portal. [Link]

-

McIntosh, J. M. (1971). Reaction of Iodine Azide with Cyclopentenone and Cyclohexenone. Canadian Journal of Chemistry, 49(18), 3045-3047. [Link]

-

Various Authors. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy? Bentham Science Publishers. [Link]

Sources

- 1. books.google.cn [books.google.cn]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Strategic Application of 2-Iodocyclopent-2-enone in the Convergent Total Synthesis of Prostaglandins

Introduction: The Enduring Challenge of Prostaglandin Synthesis

Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that mediate a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and uterine contraction.[1][2] Their potent biological activities and complex, stereochemically rich structures have made them compelling targets for total synthesis since their discovery.[3][4] Landmark achievements by chemists such as E.J. Corey and Gilbert Stork established foundational strategies for their construction, often relying on linear sequences or the use of key intermediates like the "Corey lactone".[5][6]

Modern synthetic efforts, however, increasingly focus on convergent and efficient strategies that allow for the rapid assembly of the core structure and the introduction of diverse side chains. One of the most powerful approaches is the three-component coupling methodology.[7][8] This strategy involves the sequential addition of the ω- and α-side chains to a central cyclopentenone core. Within this paradigm, 2-iodocyclopent-2-enone has emerged as a highly strategic and versatile starting material, offering a unique solution to the challenges of controlled side-chain introduction. This application note will provide a detailed technical guide on the use of 2-iodocyclopent-2-enone in prostaglandin synthesis, complete with mechanistic insights, detailed protocols, and comparative data.

The Causal Logic: Why 2-Iodocyclopent-2-enone?

The selection of 2-iodocyclopent-2-enone is not arbitrary; it is a deliberate choice rooted in the principles of modern synthetic organic chemistry. Its utility stems from the orthogonal reactivity of its two key functional groups: the α,β-unsaturated ketone and the vinyl iodide.

-

The Enone System as a Michael Acceptor: The electron-deficient double bond of the cyclopentenone ring is a classic Michael acceptor, readily undergoing conjugate addition (also known as 1,4-addition) with nucleophiles.[9][10] In the context of prostaglandin synthesis, this reactivity is harnessed to introduce the entire ω-side chain, typically via an organocuprate or organozincate reagent.[11][12] This step sets the crucial C12 stereocenter.

-

The Vinyl Iodide as a Cross-Coupling Handle: The vinyl iodide moiety is relatively unreactive towards the organometallic reagents used for the conjugate addition. However, it is an excellent electrophile for a subsequent palladium- or nickel-catalyzed cross-coupling reaction.[13] This allows for the efficient and stereoselective formation of the C-C bond required to attach the α-side chain.

This two-stage reactivity allows for a highly convergent and modular synthesis. The ω-side chain is first installed via a well-established conjugate addition, and the resulting enolate intermediate, which now contains the vinyl iodide, can then be subjected to a cross-coupling reaction to introduce the α-side chain. This circumvents the often-problematic direct trapping of a kinetically-formed enolate with a simple alkyl halide electrophile, which can be inefficient and lead to side reactions.[14]

Experimental Workflows and Protocols

Part 1: Preparation of the Key Reagent: 2-Iodocyclopent-2-enone

A reliable supply of the starting material is paramount. 2-Iodocyclopent-2-enone can be prepared from cyclopent-2-enone.

Protocol 1: Synthesis of 2-Iodocyclopent-2-enone

-

Materials:

-

Cyclopent-2-enone

-

Iodine (I₂)

-

Pyridine

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure (adapted from published methods):

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopent-2-enone (1.0 eq) in diethyl ether.

-

Add pyridine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of iodine (1.2 eq) in diethyl ether to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-iodocyclopent-2-enone.

-

-

Self-Validation: The purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the vinyl iodide is characterized by a downfield shift of the vinylic proton in the ¹H NMR spectrum.

Part 2: The Three-Component Coupling Strategy

The core of the prostaglandin synthesis using 2-iodocyclopent-2-enone is a sequential conjugate addition and cross-coupling reaction. This can often be performed in a "one-pot" fashion, which significantly improves efficiency.

Diagram 1: The Three-Component Coupling Workflow

Caption: A convergent workflow for prostaglandin synthesis.

Protocol 2: One-Pot Synthesis of a Prostaglandin Core via Conjugate Addition and Negishi Coupling

-

Materials:

-

2-Iodocyclopent-2-enone

-

ω-side chain precursor (e.g., a vinyl iodide or vinyl stannane)

-

n-Butyllithium (n-BuLi)

-

Copper(I) cyanide (CuCN)

-

α-side chain precursor (e.g., an alkyl or vinyl halide)

-

Zinc chloride (ZnCl₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle precatalyst)[15]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure (a representative, synthesized protocol):

Step A: Conjugate Addition

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare the organocuprate reagent. To a suspension of CuCN (1.05 eq) in anhydrous THF at -78 °C, add a solution of the ω-side chain vinyl lithium (prepared from the corresponding vinyl halide and n-BuLi) (2.1 eq). Stir for 30 minutes.

-

In a separate flask, dissolve 2-iodocyclopent-2-enone (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the solution of 2-iodocyclopent-2-enone to the organocuprate solution via cannula.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the starting enone.

Step B: Negishi Cross-Coupling 5. In a separate flask, prepare the organozinc reagent. To a solution of the α-side chain halide (1.5 eq) in anhydrous THF, add n-BuLi at -78 °C to perform a lithium-halogen exchange, then add a solution of anhydrous ZnCl₂ in THF. 6. To the reaction mixture containing the intermediate iodo-enolate from Step A, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). 7. Slowly add the freshly prepared organozinc reagent from step 5 to the reaction mixture at -78 °C. 8. Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. 9. Quench the reaction with saturated aqueous NH₄Cl. 10. Extract the aqueous layer with diethyl ether or ethyl acetate. 11. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. 12. Purify the crude product by flash column chromatography.

-

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm the presence of both side chains and the cyclopentanone core. Stereochemical outcomes can be determined by NOE experiments or by comparison to known prostaglandin standards.

Diagram 2: Key Mechanistic Steps

Caption: Simplified catalytic cycles for the key transformations.

Quantitative Data and Comparison

| Prostaglandin Target | ω-Side Chain Reagent | α-Side Chain Reagent/Electrophile | Coupling Method | Overall Yield | Reference |

| PGE₂ derivative | Organocopper phosphine complex | Methyl 7-iodo-5-heptynylate | Enolate trapping | 76% | [7] |

| PGE₂ | Organocopper phosphine complex | Allyl iodide | Enolate trapping | 78% | [7] |

| PGE₁ | Optically pure divinylcuprate | (R)-4-(THP-oxy)-2-cyclopentenone | Conjugate Addition | ~50% (diastereomeric mixture) | [16] |

Conclusion and Future Outlook

The use of 2-iodocyclopent-2-enone in a three-component coupling strategy represents a highly efficient and convergent approach to the total synthesis of prostaglandins. This method provides excellent control over the introduction of both the α- and ω-side chains and is amenable to the creation of diverse prostaglandin analogues for drug discovery and development. The ability to perform the key bond-forming reactions in a one-pot sequence further enhances the practicality and appeal of this strategy for both academic and industrial applications.

Future work in this area may focus on the development of catalytic enantioselective versions of the conjugate addition step, which would allow for the synthesis of enantiomerically pure prostaglandins from achiral starting materials. Additionally, the exploration of other cross-coupling reactions, such as Sonogashira or Suzuki couplings, with the intermediate iodo-enolate could further expand the scope and versatility of this powerful synthetic methodology.

References

- Aitken, D. J. (2010). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 2010(12), 1977-2003.

- Bindra, J. S., & Bindra, R. (1977). Prostaglandin Synthesis. Academic Press.

- Corey, E. J., Weinshenker, N. M., Schaaf, T. K., & Huber, W. (1969). Stereo-controlled synthesis of prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677.

- Noyori, R., & Suzuki, M. (1984). Prostaglandin Syntheses by Three-Component Coupling. Angewandte Chemie International Edition in English, 23(11), 847–876.

-

Sih, C. J., Salomon, R. G., Price, P., Sood, R., & Peruzzotti, G. (1975). Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates. Journal of the American Chemical Society, 97(4), 857–865. Available at: [Link]

- Stork, G., & Isobe, M. (1975). A general approach to prostaglandins via methylenecyclopentanones. Total synthesis of (ñ)-prostaglandin F2.alpha. Journal of the American Chemical Society, 97(16), 4745–4746.

- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

- Patterson, J. W., Jr., & Fried, J. H. (1974). Prostaglandins. X. Synthesis of prostaglandin models and prostaglandins by conjugate addition of a functionalized organocopper reagent. The Journal of Organic Chemistry, 39(17), 2506–2509.

- Suzuki, M., Yanagisawa, A., & Noyori, R. (1988). The three-component coupling synthesis of prostaglandins. Tetrahedron Letters, 29(3), 337-340.

-

Negishi, E. (2010). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6738-6764. Available at: [Link]

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Canadian Journal of Chemistry, 49, p. 3045, 1971. (This reference describes the synthesis of 2-iodo-2-cyclopenten-1-one).

-

Tănase, C., & Cocu, F. G. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. Available at: [Link]

- Fried, J., Lin, C. H., Mehra, M. M., Kao, W. L., & Dalven, P. (1971). Synthesis and biological activity of 13-dehydroprostaglandins. Annals of the New York Academy of Sciences, 180, 38-63.

-

Buchwald, S. L. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Accounts of Chemical Research, 44(8), 652-662. Available at: [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. Available at: [Link]

- Noyori, R. (1990). Prostaglandin Syntheses by Three-Component Coupling. In New Synthetic Methods (pp. 1-30). VCH.

-

Wikipedia contributors. (2023). Reactions of organocopper reagents. In Wikipedia, The Free Encyclopedia. Available at: [Link]

- Spring, D. R. (2005). The oxidation of organocuprates—an offbeat strategy for synthesis. Chemical Society Reviews, 34(6), 472-480.

- Feringa, B. L. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol Reaction to a Cyclopenten-3,5-dione Monoacetal. Journal of the American Chemical Society, 123(24), 5841-5842.

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

- Knochel, P. (2014). A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. Synlett, 25(05), 697-701.

- Ge, Y., Cai, Z., & Zhou, W. (2013). Progress in the Total Synthesis of Prostaglandins. Chinese Journal of Pharmaceuticals, 44(7), 720-728.

-

Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Available at: [Link]

- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

- Jones, K. (2003). Organometallics in Synthesis: A Manual. John Wiley & Sons.

-

IIT Bombay. (n.d.). Total Synthesis of Prostaglandins. Retrieved from [Link]

- Newton, C. G., & Taylor, R. J. K. (1984). Total synthesis of prostaglandin-F2α involving stereocontrolled and photo-induced reactions of bicyclo[3.2.0]heptanones. Journal of the Chemical Society, Perkin Transactions 1, 1717-1725.

-

Ohta, S., & Okamoto, M. (2019). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 17(12), 668. Available at: [Link]

-

Ohta, S., & Okamoto, M. (2019). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PubMed. Available at: [Link]

-

Hanna, V. S., & Hafez, E. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Immunology, 12, 700073. Available at: [Link]

-

Sih, C. J., Salomon, R. G., Price, P., Sood, R., & Peruzzotti, G. (1975). Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates. PubMed. Available at: [Link]

- Negishi, E. (2010). Nobel Lecture: Ei-ichi Negishi. NobelPrize.org.

- Kitahara, H., & Arai, K. (1993). Conjugate additions of Two New Copper Reagents. Research Bulletin of the Faculty of Agriculture, Gifu University, (58), 69-72.

- Dols, P. P. M. A. (2013). Mechanistic investigations of organocatalytic and gold-catalyzed reactions and synthetic approach towards a chiral bifunctional catalyst. [Doctoral dissertation, Rheinische Friedrich-Wilhelms-Universität Bonn].

- Zhang, Z., et al. (2025). Highly fused tetracyclic diterpenoid natural products: Diverse biosynthesis and total synthesis. Chinese Chemical Letters.

- Yue, J., et al. (2025). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.

Sources

- 1. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 2. hirosaki.repo.nii.ac.jp [hirosaki.repo.nii.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in asymmetric total synthesis of prostaglandins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.iitb.ac.in [chem.iitb.ac.in]

- 7. Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers: Highly Polished C-Couplings Revolutionizing Advances in Bio- and Medical Sciences | IntechOpen [intechopen.com]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of prostaglandin models and prostaglandins by conjugate addition of a functionalized organocopper reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereospecific total synthesis of prostaglandins via reaction of alpha-alkylcyclopentenones with organocuprates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Negishi Coupling [organic-chemistry.org]

- 14. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Reagents and Protocols for the Direct α-Iodination of Cyclopent-2-enone

Strategic Importance in Drug Development

In the synthesis of complex pharmaceuticals and natural products (e.g., prostaglandins and marine macrolides), 2-iodo-2-cyclopenten-1-one is a highly prized intermediate. The vinylic carbon-iodine bond serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings[1]. However, the direct electrophilic α-iodination of electron-deficient cyclic enones is thermodynamically unfavorable and prone to competitive side reactions, such as diiodination or oxidative polymerization. To bypass these limitations, modern synthetic protocols employ nucleophilic amine catalysts to temporarily alter the electronic nature of the enone system[2].

Mechanistic Rationale: The Baylis-Hillman-Type Pathway

As an Application Scientist, understanding the causality of the reaction mechanism is essential for troubleshooting and scaling. The direct iodination of cyclopent-2-enone does not proceed via simple electrophilic addition. Instead, it relies on a[3]:

-

HOMO Activation: A nucleophilic amine (e.g., pyridine or DMAP) undergoes a 1,4-conjugate (Michael) addition to the enone. This generates a zwitterionic enolate, effectively raising the Highest Occupied Molecular Orbital (HOMO) and converting the electron-poor alkene into an electron-rich nucleophile.

-

Electrophilic Trapping: The highly reactive enolate rapidly attacks molecular iodine ( I2 ), forming an α-iodo-β-ammonium intermediate.

-

E1cB Elimination: A base promotes the deprotonation of the α-proton. Subsequent elimination of the amine catalyst (E1cB mechanism) yields the target 2-iodo-2-cyclopenten-1-one and regenerates the catalyst[3].

Figure 1: Baylis-Hillman-type mechanism for the direct α-iodination of cyclopent-2-enone.

Reagent Systems and Quantitative Comparison

Historically, the utilized stoichiometric iodine and pyridine in carbon tetrachloride ( CCl4 )[4]. Due to the severe toxicity and environmental hazards of CCl4 , optimized the reaction using catalytic pyridine in dichloromethane ( CH2Cl2 )[2]. More recently, developed a highly efficient, green protocol utilizing aqueous THF, DMAP, and potassium carbonate ( K2CO3 )[3].

| Parameter | Modified Johnson-McNelis Protocol | Krafft Aqueous Protocol |

| Catalyst | Pyridine (0.5 – 0.8 equiv) | DMAP (0.2 equiv) |

| Iodine Source | I2 (1.0 – 1.5 equiv) | I2 (2.0 equiv) |

| Base / Scavenger | None (Pyridine acts as base) | K2CO3 (1.2 equiv) |

| Solvent System | CH2Cl2 (Anhydrous) | THF / H2O (1:1) |

| Reaction Time | 1 – 4 hours | 1 – 2 hours |

| Typical Yield | 88 – 96% | 85 – 95% |

| Environmental Profile | Moderate (Halogenated solvent) | Favorable (Aqueous, metal-free) |

Experimental Protocols

Protocol A: Modified Johnson-McNelis Procedure (Anhydrous)

This method is ideal for moisture-sensitive downstream applications where aqueous exposure must be minimized.

Reagents: Cyclopent-2-enone (10 mmol), Iodine (13 mmol), Pyridine (8 mmol), CH2Cl2 (40 mL).

Step-by-Step Methodology:

-

Preparation: Dissolve cyclopent-2-enone (10 mmol) in 40 mL of anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer.

-

Causality: CH2Cl2 is chosen over CCl4 to eliminate carcinogenic risks while maintaining excellent solubility for both the non-polar I2 and the polar enone[2].

-

-

Catalyst Addition: Add pyridine (8 mmol) to the solution.

-

Iodine Addition: Add crystalline I2 (13 mmol) in a single portion. The solution will immediately turn deep purple.

-

Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature. The reaction progress is visually self-indicating; as the electrophilic iodine is consumed and incorporated into the product, the deep purple color gradually shifts to a dark reddish-brown. TLC (Hexanes/EtOAc) can confirm the disappearance of the starting material (typically 1-2 hours)[2].

-

Quenching: Dilute the mixture with additional CH2Cl2 (20 mL) and wash with saturated aqueous sodium thiosulfate ( Na2S2O3 ) (2 × 30 mL).

-

Causality: The thiosulfate reduces unreacted I2 to water-soluble iodide ( I− ), instantly halting the reaction and decolorizing the organic layer to a pale yellow.

-

-

Workup: Wash the organic layer with 1M HCl (30 mL) to remove residual pyridine, followed by a brine wash. Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude 2-iodo-2-cyclopenten-1-one.

Protocol B: Krafft Aqueous Procedure (Green Chemistry Approach)

This protocol is highly recommended for standard laboratory synthesis due to its robust yield, rapid kinetics, and avoidance of halogenated solvents[3].

Reagents: Cyclopent-2-enone (10 mmol), Iodine (20 mmol), DMAP (2 mmol), K2CO3 (12 mmol), THF (20 mL), H2O (20 mL).

Step-by-Step Methodology:

-

Solvent Preparation: In a 100 mL flask, prepare a 1:1 mixture of THF and deionized water (40 mL total).

-

Causality: The biphasic/aqueous nature stabilizes the zwitterionic enolate intermediate and facilitates the dissolution of the necessary inorganic salts[5].

-

-

Reagent Mixing: Add cyclopent-2-enone (10 mmol), DMAP (2 mmol), and K2CO3 (12 mmol) to the solvent mixture.

-

Causality: K2CO3 is critical; it neutralizes the hydroiodic acid (HI) generated during the E1cB elimination step. Without it, the accumulating acid would protonate the highly nucleophilic DMAP, effectively quenching the catalytic cycle and stalling the reaction[3].

-

-

Iodination: Add I2 (20 mmol) to the stirring mixture.

-

Self-Validating Step: The evolution of mild CO2 gas (from the neutralization of HI by K2CO3 ) serves as a physical indicator that the elimination step of the catalytic cycle is actively occurring.

-

-

Completion: Stir at room temperature for 1-2 hours until complete conversion is observed by TLC or GC-MS[6].

-

Workup: Quench the reaction with saturated aqueous Na2S2O3 until the iodine color dissipates. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via flash chromatography if necessary.

References

-

Krafft, M. E., & Cran, J. W. (2005). "A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium." Synlett, 2005(08), 1263-1266. URL:[Link]

-

Johnson, C. R., Adams, J. P., Braun, M. P., Senanayake, C. B. W., Wovkulich, P. M., & Uskokovic, M. R. (1992). "Preparation of alpha-iodo-alpha,beta-unsaturated ketones." Tetrahedron Letters, 33(7), 917-918. URL:[Link]

-

Djuardi, E., Bovonsombat, P., & McNelis, E. (1997). "Formations of α-Iodoenones by Iodine and Catalytic Amounts of Amines." Synthetic Communications, 27(14), 2497-2503. URL:[Link]

Sources

Technical Support Center: 2-Iodocyclopent-2-enone Storage & Handling

Welcome to the Technical Support Center for reactive intermediate handling. This guide is specifically engineered for researchers and drug development professionals working with 2-iodocyclopent-2-enone , a highly versatile but notoriously unstable building block used extensively in Suzuki-Miyaura cross-couplings[1] and complex radical cyclizations[2].

Due to its high reactivity, improper storage inevitably leads to rapid decomposition, compromising downstream yields and catalyst integrity. This guide provides a mechanistic understanding of its degradation, quantitative stability metrics, and self-validating protocols to ensure long-term structural preservation.

Mechanistic Causality of Decomposition

To prevent decomposition, one must first understand the causality behind it. 2-Iodocyclopent-2-enone is an α-iodo cycloalkenone, a class of molecules specifically designed to be excellent precursors for α-carbonyl vinyl radicals[3]. While this makes them synthetically useful, it also makes them inherently unstable during storage.

The decomposition is primarily driven by two structural liabilities:

-

C-I Bond Weakness: The carbon-iodine bond is relatively weak and highly susceptible to photolytic (light-induced) and thermal homolysis. Exposure to ambient light or room temperature provides enough energy to cleave this bond, generating highly reactive iodine radicals ( I∙ ) and cyclopentenonyl radicals.

-

Michael Acceptor Reactivity: The conjugated enone system is a strong Michael acceptor. Once radicals are generated, they rapidly attack the enone moiety of adjacent molecules, triggering a runaway oligomerization/polymerization cascade.

Additionally, standard synthesis routes for 2-iodocyclopent-2-enone often utilize iodine in the presence of bases like DMAP/K₂CO₃[4] or pyridine[5]. Trace amounts of these basic, nucleophilic catalysts left over from incomplete purification will actively catalyze the degradation of the purified product over time.

Mechanistic pathways of 2-iodocyclopent-2-enone decomposition during improper storage.

Quantitative Stability Profile

To illustrate the critical importance of proper storage conditions, the following table summarizes the empirical shelf-life of 2-iodocyclopent-2-enone based on environmental variables.

| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf-Life | Primary Degradation Pathway |

| 25 °C (Benchtop) | Air | Ambient Light | < 12 Hours | Rapid photolytic deiodination & Polymerization |

| 4 °C (Fridge) | Air | Dark | 1 - 3 Days | Oxidative degradation & Dimerization |

| -20 °C (Freezer) | Air | Dark | 2 - 4 Weeks | Slow oxidation & Moisture ingress |

| -20 °C (Freezer) | Argon / N₂ | Dark (Amber Vial) | 6 - 12 Months | Minimal (Trace I2 liberation over time) |

| -78 °C (Ultra-low) | Argon / N₂ | Dark (Amber Vial) | > 1 Year | None observed |

Standard Operating Procedure: Purification & Storage

A self-validating protocol must address the root causes of failure. The following workflow ensures that all degradation catalysts (light, heat, oxygen, and trace synthetic bases) are systematically eliminated.

Step-by-Step Methodology

Phase 1: Catalyst Eradication (Post-Synthesis)

-

Thiosulfate Quench: Following the iodination of cyclopentenone[4], wash the organic layer with saturated aqueous sodium thiosulfate ( Na2S2O3 ) until the solution is completely colorless. This neutralizes any unreacted electrophilic iodine.

-

Acidic Wash: Wash the organic layer with cold 0.1 M HCl or saturated aqueous CuSO4 . Causality: This step is critical to protonate and remove trace pyridine[5] or DMAP[4], which otherwise act as nucleophilic triggers for polymerization during storage.

-

Drying: Dry over anhydrous Na2SO4 (avoid MgSO4 as it can be slightly acidic/reactive with sensitive enones) and filter.

Phase 2: Thermal-Safe Isolation 4. Flash Chromatography: Purify the crude mixture via silica gel flash chromatography using a strictly non-polar solvent system (e.g., 95:5 Pentane/Diethyl Ether) to separate the product from oligomeric byproducts. 5. Cold Concentration: Evaporate the solvent in vacuo keeping the water bath strictly below 30 °C . Thermal stress during concentration is a primary cause of premature darkening.

Phase 3: Long-Term Storage Preparation 6. Vial Selection: Transfer the purified pale-yellow oil/solid into a pre-dried amber glass vial to block UV/Vis light. 7. Stabilizer Addition (Optional but Recommended): Add a 5 mm strip of clean, freshly acid-washed copper wire into the vial. Causality: Copper acts as a highly effective scavenger for any free iodine radicals generated over time, preventing autocatalytic degradation. 8. Inert Atmosphere: Purge the vial with a gentle stream of Argon or dry Nitrogen for 60 seconds to displace all oxygen and moisture. 9. Sealing & Temperature: Seal tightly with a PTFE-lined cap, wrap the seal in Parafilm, and immediately store at -20 °C or lower .

Workflow for the purification and long-term storage of 2-iodocyclopent-2-enone.

Troubleshooting & FAQs

Q: My stored 2-iodocyclopent-2-enone has turned deep purple/brown. What happened, and can I still use it? A: The purple coloration indicates the liberation of free molecular iodine ( I2 ) due to C-I bond homolysis. If the material is still highly fluid, it can be rescued. Dissolve the compound in diethyl ether, wash it with saturated aqueous Na2S2O3 until pale yellow, dry, and carefully re-concentrate. If the material has become a thick, viscous tar, it has undergone irreversible polymerization and must be discarded.

Q: I am observing unusually low yields and black palladium precipitation in my Suzuki-Miyaura couplings. Could the 2-iodocyclopent-2-enone be the issue? A: Yes. Degraded 2-iodocyclopent-2-enone contains oligomeric enone chains and free iodine. Free iodine can over-oxidize palladium catalysts, while oligomers can coordinate to and poison the metal center. For efficient palladium-catalyzed couplings, the starting material must be freshly purified[1].

Q: Can I store 2-iodocyclopent-2-enone as a solution to improve stability? A: Storing it as a dilute solution (e.g., 0.5 M in anhydrous THF or Benzene) at -20 °C under Argon can actually reduce the rate of intermolecular polymerization by lowering the collision frequency of the molecules. However, the solvent must be rigorously degassed and peroxide-free, as peroxides will instantly initiate radical decomposition.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Radical cyclization of α-iodo enones by photoinduced electron transfer reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Intermolecular radical addition reactions of alpha-iodo cycloalkenones and a synthetic study of the formal synthesis of enantiopure fawcettimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

Minimizing side reactions in 2-iodocyclopent-2-enone Michael additions

Welcome to the Technical Support Center. As application scientists, we recognize that 2-iodocyclopent-2-enone is a highly versatile, yet notoriously sensitive, bifunctional electrophile. The presence of the alpha-iodo substituent dramatically lowers the LUMO of the enone system, accelerating conjugate additions. However, this same electronic activation, combined with the polarizability of the carbon-iodine bond, opens the door to competing side reactions such as halogen-metal exchange, 1,2-carbonyl addition, and base-catalyzed polymerization[1].

This guide is designed to help you troubleshoot these side reactions, understand the mechanistic causality behind them, and implement field-proven, self-validating protocols.

Diagnostic Overview: Reaction Pathways

Reaction pathways of 2-iodocyclopent-2-enone highlighting desired Michael addition vs side reactions.

Troubleshooting Desk (FAQs)

Q1: Why am I seeing significant deiodination (dehalogenation) of my 2-iodocyclopent-2-enone substrate? A: Dehalogenation typically occurs when your nucleophile acts as a halogen-metal exchange agent rather than a Michael donor[2]. The alpha-iodine is highly polarizable and an excellent leaving group. When using highly basic or reductive reagents (like t -BuLi or unoptimized Grignard reagents), the reagent attacks the iodine atom instead of the beta-carbon. Causality & Fix: Shift to softer nucleophiles. If a carbon nucleophile is required, transmetalate your Grignard or organolithium reagent with a copper(I) salt (e.g., CuCN⋅2LiCl ) to form a Gilman reagent ( R2CuLi )[2]. The cuprate significantly lowers the basicity and favors the 1,4-conjugate addition pathway over halogen-metal exchange[1].

Q2: My nucleophile is adding 1,2 to the carbonyl instead of the desired 1,4-conjugate addition. How do I fix this? A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The carbonyl carbon is a "hard" electrophile, while the beta-carbon is a "soft" electrophile. Hard nucleophiles (like RLi or RMgX ) will preferentially attack the carbonyl, leading to 1,2-addition (allylic alcohols)[1]. Causality & Fix: Soften your nucleophile. Use stabilized enolates (e.g., malonates), organocuprates, or silyl enol ethers (Mukaiyama-Michael addition)[3]. For instance, using Me3SiCN instead of NaCN or KCN often provides excellent 1,4-regioselectivity when catalyzed appropriately, yielding the desired beta-cyano cyclopentanone[4].

Q3: I am attempting a tandem Michael addition / Suzuki cross-coupling. Which step should I perform first to minimize oligomerization? A: It is highly recommended to perform the Suzuki-Miyaura cross-coupling before the Michael addition. 2-Iodocyclopent-2-enone is an excellent electrophile for Pd-catalyzed cross-coupling, reacting smoothly with arylboronic acids to yield alpha-aryl cyclopentenones in >90% yields[5]. Causality & Fix: If you perform the Michael addition first, the resulting alpha-iodo cyclopentanone is significantly less stable, prone to alpha-dehalogenation, and less reactive toward oxidative addition by Palladium(0). Establishing the alpha-substituent first stabilizes the enone system for a subsequent, cleaner 1,4-addition[4].

Verified Methodologies

Protocol A: Synthesis of 2-Iodocyclopent-2-enone

This protocol utilizes a mild iodination strategy to prevent over-oxidation and ring-opening side reactions.

-

Initiation: Dissolve 2-cyclopentenone (1.0 equiv) in a 1:1 mixture of THF and H2O at 0 °C.

-

Base Addition: Add K2CO3 (1.2 equiv) and DMAP (0.02 equiv). Stir for 5 minutes.

-

Halogenation: Slowly add I2 (1.2 equiv) in portions to avoid clumping and localized exothermic spikes.

-

Maturation: Stir the mixture at room temperature for 12 hours.

-

Self-Validation Checkpoint 1: The reaction mixture will transition from clear to dark brown/black upon the addition of I2 , confirming the presence of active iodine species.

-

Quenching: Quench with saturated aqueous Na2S2O3 .

-

Self-Validation Checkpoint 2: Successful quenching is visually confirmed when the organic layer shifts from dark purple/brown to pale yellow or colorless, indicating the complete reduction of unreacted iodine.

-

Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate. Purify via flash chromatography.

Protocol B: Tandem Suzuki Coupling & 1,4-Michael Addition

This workflow minimizes side reactions by first stabilizing the alpha-position via cross-coupling, followed by a soft nucleophilic addition[4].

-

Cross-Coupling: Combine 2-iodocyclopent-2-enone (1.0 equiv), arylboronic acid (1.2 equiv), Pd2(dba)3⋅CHCl3 (1 mol %), and MePhos (4 mol %) in a suitable solvent with a mild base (e.g., Na2CO3 ). Heat to 60 °C until completion[5].

-

Self-Validation Checkpoint 1: Track the consumption of the highly UV-active 2-iodocyclopent-2-enone via TLC (UV 254 nm). The product alpha-aryl enone will have a distinct Rf and strong UV absorbance.

-

Michael Addition: Dissolve the purified alpha-aryl cyclopentenone in anhydrous DCM under an argon atmosphere.

-

Nucleophile Introduction: Add Me3SiCN (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of Lewis acid to activate the enone[4].

-

Self-Validation Checkpoint 2: The disappearance of the enone conjugated system will result in a blue-shift or loss of strong UV absorbance at 254 nm, validating the saturation of the alpha-beta double bond.

-

Quenching: Quench with aqueous NaHCO3 , extract, and concentrate to yield the functionalized cyclopentanone.

Data Matrix: Quantitative Profiling of Nucleophilic Additions

The table below summarizes the causality between nucleophile softness and reaction pathway outcomes for 2-iodocyclopent-2-enone systems.

| Nucleophile Type | Reagent | Temp (°C) | Major Reaction Pathway | Typical Yield (%) | Ref |

| Hard Nucleophile | i -PrMgCl | -78 | Halogen-Metal Exchange / 1,2-Addition | < 10 (Desired) | [2] |

| Soft Nucleophile (Cuprate) | R2CuLi | -78 | 1,4-Michael Addition | 85-95 | [1] |

| Cyanide (Soft) | Me3SiCN / Lewis Acid | rt | 1,4-Michael Addition | 78 | [4] |

| Boronic Acid (Pd-cat) |

ArB(OH)2

| 60 | Cross-Coupling (Suzuki) | 94-99 | [5] |

References

-

Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters - ACS Publications. 5

-

Enantioselective Approach to (−)-Hamigeran B and (−)-4-Bromohamigeran B via Catalytic Asymmetric Hydrogenation of Racemic Ketone To Assemble the Chiral Core Framework. Organic Letters - ACS Publications. 4

-

Preparation of Functionalized Cyclic Enol Phosphates by Halogen−Magnesium Exchange and Directed Deprotonation Reactions. The Journal of Organic Chemistry - ACS Publications.2

-

The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.1

-

Michael addition reaction. Wikipedia. 3

Sources

Handling light and moisture sensitivity of 2-iodocyclopent-2-enone

Introduction

2-Iodocyclopent-2-enone (CAS 33948-35-5) is a versatile synthetic intermediate, prized for its role in constructing complex molecular architectures, particularly in the synthesis of prostaglandins and other natural products.[1][2] Its value lies in the orthogonal reactivity of the enone system and the vinyl iodide moiety. However, its utility is matched by its instability; the compound is notably sensitive to both light and moisture, which can lead to decomposition, compromised reaction yields, and the formation of complex impurities.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for handling 2-iodocyclopent-2-enone. It outlines the chemical principles behind its instability and offers practical, field-tested solutions to common challenges. By adhering to these protocols, users can ensure the integrity of their material and achieve reproducible, high-fidelity results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-iodocyclopent-2-enone?

This compound requires stringent storage conditions to maintain its purity. The recommended practice is to store it in a freezer at or below -20°C.[3] The container should be an amber or opaque vial to prevent light exposure, and the headspace should be purged with an inert gas (e.g., argon or nitrogen) before sealing tightly to exclude both oxygen and moisture.[3]

Q2: Why is 2-iodocyclopent-2-enone so sensitive to light?

The carbon-iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. This photolytic degradation generates radical species. The resulting iodine radicals can recombine to form molecular iodine (I₂), which often imparts a characteristic yellow or brown color to the decomposing material. The organic radical can then participate in various unwanted side reactions, including dimerization or polymerization, leading to insoluble materials and a significant loss of the desired starting material. This process is analogous to the photolytic degradation observed in other unsaturated organic compounds.[4]

Q3: What is the impact of moisture on the stability of this compound?

Moisture presents two primary degradation pathways. First, as an α,β-unsaturated ketone, the double bond is electron-deficient and susceptible to nucleophilic attack, such as a Michael-type addition of water. This can lead to the formation of 3-hydroxy-2-iodocyclopentanone or other hydrated byproducts. Second, water can facilitate or catalyze decomposition reactions, particularly if acidic or basic impurities are present. Ensuring rigorously anhydrous conditions during both storage and reaction is therefore critical.[5]

Q4: My vial of 2-iodocyclopent-2-enone has turned slightly yellow/brown. Can I still use it?

Discoloration is a visual indicator of decomposition and the formation of elemental iodine. While minor discoloration might suggest only a small percentage of the material has degraded, it is impossible to know the extent without analytical characterization (e.g., NMR, GC-MS). Using discolored material is not recommended as it can lead to lower yields and the introduction of impurities that may complicate purification. For best results, use only material that is colorless to pale yellow. If the material is essential and no fresh stock is available, purification via rapid column chromatography over silica gel (using a non-polar eluent and minimizing light exposure) may be attempted, but this should be considered a rescue operation rather than standard practice.

Q5: What is the single most critical factor for success when working with this reagent?

Exclusion of the atmosphere. This encompasses protection from light, moisture, and oxygen. The most reliable method for handling 2-iodocyclopent-2-enone is to work within an inert atmosphere glovebox. If a glovebox is unavailable, meticulous execution of Schlenk line techniques is an acceptable alternative.

Visual Guide 1: Plausible Degradation Pathways

The diagram below illustrates the two primary environmental factors that compromise the integrity of 2-iodocyclopent-2-enone.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 33948-35-5|2-Iodocyclopent-2-enone|BLD Pharm [bldpharm.com]

- 4. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1917973A1 - Stable formulation comprising a moisture sensitive drug and manufacturing procedure thereof - Google Patents [patents.google.com]

A Comparative Guide to the GC-MS Analysis of 2-Iodo and 3-Iodo Cyclopentenones

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of isomeric intermediates is a cornerstone of rigorous scientific advancement. Cyclopentenone moieties are prevalent in a vast array of biologically active molecules, including prostaglandins, and their halogenated derivatives serve as versatile synthons for introducing further chemical complexity.[1] The differentiation between constitutional isomers, such as 2-iodo and 3-iodo cyclopentenone, is a common analytical challenge where gas chromatography-mass spectrometry (GC-MS) stands as a pivotal technique.[2]

This guide provides an in-depth comparison of the expected GC-MS analysis of 2-iodo and 3-iodo cyclopentenones. While direct comparative literature for these specific isomers is sparse, this guide synthesizes fundamental principles of chromatography and mass spectrometry to offer a predictive and logical framework for their differentiation. We will explore the nuances of their chromatographic separation and delve into the anticipated dissociative pathways under electron ionization, providing a robust analytical strategy.

Chromatographic Behavior: Predicting Elution Order

The separation of 2-iodo and 3-iodo cyclopentenone via gas chromatography is governed by their volatility and their interactions with the stationary phase of the GC column.[3] While both are constitutional isomers with the same molecular weight, their structural differences are expected to influence their chromatographic retention times.

The key differentiating factors are polarity and boiling point. The position of the electron-rich iodine atom relative to the polar carbonyl group will affect the overall dipole moment of the molecule. In 2-iodo cyclopentenone, the proximity of the iodine to the carbonyl group may lead to intramolecular interactions that could slightly decrease its overall polarity compared to the 3-iodo isomer, where these groups are more separated. Generally, on a standard non-polar or semi-polar GC column (e.g., a 5% phenyl-methylpolysiloxane), compounds with lower boiling points and less polarity elute earlier.[3]

It is reasonable to predict that 2-iodo cyclopentenone may have a slightly lower boiling point and/or reduced interaction with a polar stationary phase, potentially leading to a shorter retention time compared to 3-iodo cyclopentenone. However, the planarity and subtle electronic effects of the double bond can also influence interactions with the stationary phase, making experimental verification essential.[2][4]

Mass Spectrometric Fragmentation: A Tale of Two Isomers